molecular formula C22H16FN3O2 B2669969 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide CAS No. 903345-58-4

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide

Cat. No. B2669969
CAS RN: 903345-58-4
M. Wt: 373.387
InChI Key: OUSWBSVXMRVGHT-UHFFFAOYSA-N
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Description

“2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide” is a complex and synthetically developed compound. It is a type of indole derivative . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of such compounds often involves reactions of heterocyclization of aminoazoles . These types of transformations are used in diversity-oriented synthesis . The presence of several alternative reaction centers in aminoazoles often makes them useful reagents in controlled multidirectional interactions providing the possibility to synthesize diverse chemotypes of final products .

Scientific Research Applications

Synthetic Methodologies

Research has explored various synthetic routes to create indolizine derivatives, including 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide, highlighting the versatility and adaptability of these compounds for different scientific applications. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid demonstrates the complexity and precision required in creating specific indolizine compounds (Cucek & Verček, 2008). Similarly, the development of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction showcases innovative approaches to streamline synthesis processes (Ziyaadini et al., 2011).

Biological Activities

Indolizine derivatives have been studied for their potential in treating various diseases, indicating their significant biomedical applications. Research into 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives has revealed their excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities (Mahanthesha et al., 2022). Moreover, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, indicating the potential of indolizine derivatives in antiviral therapies (Hebishy et al., 2020).

Medicinal Chemistry Applications

The diverse chemical structures and biological activities of indolizine derivatives underscore their significance in medicinal chemistry. Synthesis and characterization of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which inhibits the proliferation of cancer cell lines, exemplify the therapeutic potential of these compounds in oncology (Hao et al., 2017). Additionally, unusual blue-shifted acid-responsive photoluminescence behavior in 6-amino-8-cyanobenzo[1,2-b]indolizines suggests applications in material science and sensor development, highlighting the multifaceted utility of indolizine derivatives beyond medicinal chemistry (Outlaw et al., 2016).

properties

IUPAC Name

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-15-10-4-5-11-16(15)25-22(28)18-17-12-6-7-13-26(17)20(19(18)24)21(27)14-8-2-1-3-9-14/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSWBSVXMRVGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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